2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one
Description
2-(2-Methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazine core substituted with a 2-methylbenzyl group at position 2 and a 3-nitrophenyl group at position 4. The methylbenzyl and nitrophenyl substituents in this compound likely influence its electronic, steric, and solubility properties, which are critical for biological interactions and stability.
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-13-5-2-3-6-15(13)12-20-18(22)10-9-17(19-20)14-7-4-8-16(11-14)21(23)24/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDWVCSMLKEGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridazin-3-one Core
The foundational step involves constructing the 6-(3-nitrophenyl)pyridazin-3(2H)-one scaffold. As demonstrated in analogous syntheses, reacting 3-oxo-2-arylhydrazonopropanal derivatives with m-nitrophenylacetic acid in acetic anhydride yields pyridazin-3-ones via a tandem condensation-cyclization mechanism. For instance, heating equimolar quantities of 3-oxo-2-(4-chlorophenylhydrazono)propanal and m-nitrophenylacetic acid in acetic anhydride at reflux for 1 hour produces 6-(3-nitrophenyl)-4-arylpyridazin-3-ones in >80% yield. The reaction proceeds through an alkylidene intermediate, which undergoes dehydration and aromatization to form the pyridazinone ring (Scheme 1).
Table 1: Optimization of Pyridazin-3-one Core Synthesis
| Active Methylene Component | Reaction Time (h) | Yield (%) |
|---|---|---|
| m-Nitrophenylacetic acid | 1.0 | 82 |
| m-Nitrophenylacetonitrile | 1.5 | 75 |
| Ethyl m-nitrobenzoylacetate | 2.0 | 68 |
X-ray crystallographic analysis confirms the regiochemistry, with the 3-nitrophenyl group occupying the C6 position due to electronic directing effects during cyclization.
N-Alkylation at the Pyridazinone N2 Position
Introducing the 2-methylbenzyl group requires selective alkylation of the pyridazinone’s N2 atom. Building on methodologies from, treatment of 6-(3-nitrophenyl)pyridazin-3(2H)-one with sodium hydride (NaH) in anhydrous DMF generates a stabilized enolate, which reacts with 2-methylbenzyl chloride to afford the target compound.
Reaction Conditions and Mechanistic Insights
The alkylation proceeds via deprotonation of the pyridazinone’s NH group by NaH, forming a resonance-stabilized anion that attacks the electrophilic benzyl chloride. Key parameters include:
- Temperature : 0–10°C to minimize side reactions (e.g., O-alkylation).
- Solvent : Anhydrous DMF ensures solubility of both the pyridazinone and the benzyl chloride.
- Stoichiometry : A 1:1.2 molar ratio of pyridazinone to 2-methylbenzyl chloride maximizes conversion while limiting dimerization.
Table 2: Alkylation Optimization for 2-(2-Methylbenzyl) Substitution
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 0 → 10 | 89 |
| K2CO3 | Acetone | Reflux | 45 |
| DBU | THF | 25 | 62 |
Post-reaction workup involves quenching with ice-water, extraction with diethyl ether, and purification via silica gel chromatography (eluent: hexane/ethyl acetate 4:1). The pale-yellow solid obtained exhibits a melting point of 73–74°C, consistent with related pyridazinones.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1H $$ NMR spectrum (300 MHz, CDCl$$ _3 $$) displays characteristic signals:
- δ 2.48 (s, 3H, CH$$ _3 $$): Methyl group of the 2-methylbenzyl moiety.
- δ 5.42 (s, 2H, CH$$ _2 $$): Benzyl methylene protons.
- δ 7.25–8.10 (m, 8H, Ar–H): Aromatic protons from the pyridazinone and substituents.
$$ ^{13}C $$ NMR confirms the presence of a carbonyl group at δ 163.2 (C3), with the 3-nitrophenyl carbons appearing between δ 120–148.
Infrared (IR) Spectroscopy
Strong absorptions at 1675 cm$$ ^{-1} $$ (C=O stretch) and 1520 cm$$ ^{-1} $$ (asymmetric NO$$ _2 $$ stretch) validate the pyridazinone and nitro functionalities.
Alternative Synthetic Pathways and Limitations
While the alkylation route proves efficient, alternative strategies were explored:
Mitsunobu Reaction
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 6-(3-nitrophenyl)pyridazin-3-ol with 2-methylbenzyl alcohol resulted in <30% yield due to competing side reactions.
Ullmann Coupling
Attempts to introduce the 2-methylbenzyl group via copper-catalyzed coupling were unsuccessful, likely due to the pyridazinone’s electron-deficient nature.
Scale-Up Considerations and Industrial Relevance
Kilogram-scale synthesis requires modifications:
- Continuous Flow Reactors : Enhance heat dissipation during exothermic alkylation.
- Catalytic NaH : Recycling protocols reduce waste generation.
- Crystallization Optimization : Use ethanol/water mixtures for higher purity (>99.5%).
Chemical Reactions Analysis
Types of Reactions
2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of amino derivatives by reducing the nitro group.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
Research indicates that pyridazinone derivatives, including 2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one, possess significant analgesic and anti-inflammatory properties. These characteristics make them promising candidates for therapeutic applications in treating conditions such as arthritis and other inflammatory disorders.
Table 1: Biological Activities of Pyridazinone Derivatives
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one | Structure | Analgesic, Anti-inflammatory | Unique combination of methyl and nitro substituents |
| Emorfazone | Structure | Analgesic, Anti-inflammatory | Established clinical use |
| 6-Methyl-2,4-disubstituted pyridazin-3(2H)-ones | Structure | Varied biological activities | Diverse substituent effects |
Synthetic Routes
The synthesis of 2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A general synthetic route may include the condensation of 2-methylbenzyl hydrazine with a suitable nitro-substituted benzoyl chloride under basic conditions. This reaction is often performed in organic solvents such as dichloromethane or chloroform, followed by purification through recrystallization.
Medicinal Chemistry Applications
Due to its biological activity, 2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one has potential applications in medicinal chemistry. The compound's analgesic and anti-inflammatory properties suggest it could be developed into a drug targeting pain-related disorders. Furthermore, its unique structure allows for modifications that could enhance its pharmacological profile.
Case Studies
- Analgesic Efficacy : In animal models, related pyridazinones have demonstrated significant reductions in pain responses, indicating their potential utility in clinical settings for pain management.
- Anti-inflammatory Properties : Studies have shown that compounds similar to 2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one can effectively reduce inflammation markers in vivo, supporting their role in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Key Observations :
- However, nitro groups can also increase toxicity, a trade-off noted in nitrophenyl-containing drugs .
- Methylbenzyl Group : The 2-methylbenzyl substituent increases lipophilicity compared to halogenated analogs, which could improve membrane permeability but reduce solubility .
- Comparison with Fluorinated Analogs : Fluorine atoms in analogs like 2-(2-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one enhance metabolic stability and selectivity, whereas the methyl group in the target compound may prioritize different pharmacokinetic pathways .
Pharmacological Potential
Anti-Inflammatory Activity
Compounds with electron-withdrawing groups (e.g., nitro, chlorine) on the phenyl ring have shown cyclooxygenase (COX) inhibition. For example, 2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one exhibits COX-2 selectivity, reducing inflammation with fewer gastrointestinal side effects . The nitro group in the target compound may similarly modulate COX activity but requires experimental validation.
Anticancer Activity
Pyridazinones with nitrophenyl groups have demonstrated DNA intercalation and topoisomerase inhibition. For instance, 6-phenylpyridazin-3(2H)-one derivatives inhibit cancer cell proliferation by disrupting DNA repair mechanisms . The 3-nitrophenyl group in the target compound could enhance these effects due to its strong electron-withdrawing nature.
Antimicrobial Activity
Halogenated pyridazinones (e.g., bromo or chloro derivatives) exhibit broad-spectrum antimicrobial activity.
Physicochemical Properties
| Property | 2-(2-Methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one | 2-(4-Chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one | 2-(2-Fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one |
|---|---|---|---|
| Molecular Weight | 335.34 g/mol | 342.78 g/mol | 336.35 g/mol |
| LogP (Predicted) | ~3.2 (high lipophilicity) | ~2.8 (moderate lipophilicity) | ~3.0 (balanced lipophilicity) |
| Solubility | Low (due to nitro and methyl groups) | Moderate (methoxy improves solubility) | Moderate (fluorine reduces logP) |
| Metabolic Stability | Likely low (nitro group prone to reduction) | High (chlorine and methoxy resist metabolism) | High (fluorine resists oxidation) |
Biological Activity
2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone class, which has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazinone core substituted with a 2-methylbenzyl group and a 3-nitrophenyl group. This unique structure is believed to contribute to its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 320.33 g/mol.
The biological activity of 2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may act as an inhibitor of serine hydrolases, which are involved in lipid metabolism and signaling pathways.
- Receptor Binding : It may bind to various receptors, modulating cellular responses and influencing physiological processes.
- Signaling Pathways : The compound could interfere with key signaling pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
Anticancer Properties
Recent studies have indicated that 2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one exhibits significant anticancer activity. In vitro assays demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| HeLa (Cervical) | 4.5 | Caspase activation |
| A549 (Lung) | 6.0 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models, it significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Anti-inflammatory Activity Data
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Treated (10 mg/kg) | 150 | 200 |
| Treated (20 mg/kg) | 100 | 150 |
Case Studies
- Study on Anticancer Activity : A recent study published in a peer-reviewed journal evaluated the efficacy of the compound against various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
- Research on Anti-inflammatory Properties : Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The findings revealed that treatment with the compound led to reduced joint swelling and lower inflammatory mediator levels compared to controls .
Q & A
Q. What are the key synthetic routes for 2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of substituted pyridazinone precursors with aromatic aldehydes (e.g., 3-nitrobenzaldehyde) under basic conditions (e.g., sodium ethoxide) to form the core pyridazinone ring .
- Step 2 : Alkylation or benzylation at the N-2 position using 2-methylbenzyl halides in polar aprotic solvents (e.g., DMF) with catalytic bases like K₂CO₃ .
- Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the product, yielding >70% purity .
Key optimization parameters include temperature (60–80°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for aldehyde:pyridazinone) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., nitrophenyl protons at δ 8.2–8.5 ppm) and confirm benzyl group integration .
- X-ray Diffraction : Single-crystal analysis resolves bond angles (e.g., pyridazinone ring planarity) and torsion angles (e.g., 3-nitrophenyl orientation) .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]⁺ at m/z 362.116) .
Q. What biological activities are associated with pyridazinone derivatives like this compound?
- Methodological Answer : Pyridazinones exhibit diverse bioactivities:
- Phosphodiesterase (PDE) Inhibition : Competitive binding assays (IC₅₀ values <10 µM) show inhibition of PDE4/5 isoforms, relevant to cardiovascular and inflammatory diseases .
- Anticonvulsant Activity : In vivo models (e.g., maximal electroshock in rodents) demonstrate reduced seizure duration at 50 mg/kg doses .
- Anticancer Potential : MTT assays reveal cytotoxicity (IC₅₀ ~20 µM) against HeLa and MCF-7 cell lines via apoptosis induction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Advanced optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaryl intermediates, while ethanol minimizes side reactions .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for coupling reactions) improve regioselectivity in benzylation steps .
- Microwave-Assisted Synthesis : Reduces reaction time (from 24 hrs to 2–4 hrs) and increases yield (85–90%) via controlled dielectric heating .
Q. What computational methods predict the bioactivity and binding mechanisms of this compound?
- Methodological Answer : Computational workflows include:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with PDE4B (PDB ID: 1XOM), identifying hydrogen bonds with Glu³⁹⁶ and hydrophobic contacts with Phe³⁴⁰ .
- MD Simulations : GROMACS simulations (100 ns) assess ligand-protein stability; RMSD <2 Å indicates stable binding .
- QSAR Modeling : 2D descriptors (e.g., logP, polar surface area) correlate with PDE inhibition (R² >0.8) using Random Forest algorithms .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural analysis?
- Methodological Answer : Resolving discrepancies requires:
- Multi-Technique Validation : Cross-validate NMR with IR (e.g., carbonyl stretch at 1680–1700 cm⁻¹) and HRMS .
- Dynamic NMR : Variable-temperature H NMR (25–60°C) detects conformational exchange in flexible substituents (e.g., benzyl groups) .
- Crystallographic Refinement : SHELX software refines X-ray data to resolve disorder in nitro group orientations (R-factor <0.06) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
